molecular formula C8H9FO3S B13204603 (3-Methoxyphenyl)methanesulfonyl fluoride

(3-Methoxyphenyl)methanesulfonyl fluoride

Cat. No.: B13204603
M. Wt: 204.22 g/mol
InChI Key: ASWNRDSVVYQJTJ-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methanesulfonyl fluoride is an organosulfur compound characterized by the presence of a methanesulfonyl fluoride group attached to a 3-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)methanesulfonyl fluoride typically involves the reaction of (3-methoxyphenyl)methanesulfonyl chloride with a fluoride source. Common fluoride sources include potassium fluoride or cesium fluoride. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the fluoride substitution process.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxyphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents at moderate to high temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.

    Hydrolysis: The primary product is (3-methoxyphenyl)methanesulfonic acid.

Scientific Research Applications

(3-Methoxyphenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

    Chemical Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)methanesulfonyl fluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound forms a stable covalent bond with the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

    (3-Methoxyphenyl)methanesulfonyl chloride: Similar in structure but with a chloride group instead of fluoride, leading to different reactivity and applications.

    (3-Methoxyphenyl)methanesulfonamide: Contains an amide group, offering different chemical properties and biological activities.

    (3-Methoxyphenyl)methanesulfonic acid: The hydrolyzed form of the sulfonyl fluoride, used in different contexts in organic synthesis.

Uniqueness: (3-Methoxyphenyl)methanesulfonyl fluoride is unique due to its highly reactive sulfonyl fluoride group, which provides distinct advantages in nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in chemical biology and medicinal chemistry.

Properties

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

(3-methoxyphenyl)methanesulfonyl fluoride

InChI

InChI=1S/C8H9FO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3

InChI Key

ASWNRDSVVYQJTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CS(=O)(=O)F

Origin of Product

United States

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